Dioscorealide B
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Overview
Description
Dioscorealide B is a natural product found in Dioscorea membranacea with data available.
Scientific Research Applications
Cytotoxic Effects in Breast Cancer
Improvement of Production in Cultures
Research focused on enhancing Dioscorealide B production has been conducted, particularly through elicitation in Dioscorea membranacea shoot cultures. This work aids in understanding how to optimize the production of this bioactive compound for potential therapeutic applications (Jirakiattikul et al., 2020).
Anti-Inflammatory Properties
Studies have explored this compound's anti-inflammatory properties, particularly its impact on reducing nitric oxide production and inflammatory cytokine expression. This compound's inhibition of NF-κB and ERK1/2 activation in macrophages highlights its potential as an anti-inflammatory agent (Hiransai et al., 2010).
Neuroprotective Activities
Investigations into Dioscorea species, including those producing this compound, have shown promising neuroprotective activities. These findings support the traditional use of Dioscorea in treating neurodegenerative diseases and highlight the potential of this compound in this domain (Woo et al., 2014).
Hepatotoxicity and Metabolic Activation
Research has also been conducted on the metabolic activation of Dioscorea components, including Diosbulbin B, and their hepatotoxic effects. This is crucial for understanding the safety profile and potential side effects of using Dioscorea-based treatments (Lin et al., 2014).
Immunomodulatory Activity
This compound's impact on the immune system has been studied, particularly its effects on natural killer cells activity and lymphocyte proliferation. These findings contribute to understanding how this compound could be used to modulate the immune system in various therapeutic contexts (Panthong et al., 2014).
Properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(6S)-6-hydroxy-5,10-dimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one |
InChI |
InChI=1S/C16H12O6/c1-19-8-5-7-3-4-9-12-11(7)10(6-8)21-16(18)14(20-2)13(12)22-15(9)17/h3-6,16,18H,1-2H3/t16-/m0/s1 |
InChI Key |
SLLNICLXDLPKRQ-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C3C(=C1)C=CC4=C3C(=C([C@H](O2)O)OC)OC4=O |
Canonical SMILES |
COC1=CC2=C3C(=C1)C=CC4=C3C(=C(C(O2)O)OC)OC4=O |
Synonyms |
dioscorealide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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